Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
Description
This compound is a benzaldehyde derivative with three key substituents:
- 3-ethoxy group: An ethoxy substituent at the 3-position, which introduces electron-donating effects and influences solubility.
- 2-[(phenylsulfonyl)oxy] group: A phenylsulfonyloxy substituent at the 2-position, which enhances steric bulk and may participate in elimination or nucleophilic substitution reactions due to its sulfonyl leaving group .
Properties
Molecular Formula |
C15H13NO7S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(6-ethoxy-2-formyl-3-nitrophenyl) benzenesulfonate |
InChI |
InChI=1S/C15H13NO7S/c1-2-22-14-9-8-13(16(18)19)12(10-17)15(14)23-24(20,21)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
OKOAETIGGGOLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Electrophilic Substitution Route
Initial Substrate Preparation
Starting with 2-hydroxybenzaldehyde (salicylaldehyde) , the ethoxy group is introduced via Williamson ether synthesis :
Nitration at Position 6
The ethoxy group directs nitration to the para position relative to itself (C6):
Sulfonylation at Position 2
The phenolic hydroxyl group is sulfonylated using phenylsulfonyl chloride :
- Reaction :
- 3-Ethoxy-6-nitro-2-hydroxybenzaldehyde + PhSO₂Cl → Target compound
- Conditions : Pyridine (base), CH₂Cl₂, 25°C, 4 h.
- Yield : 82–88%.
Table 1: Key Parameters for Electrophilic Substitution Route
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | K₂CO₃, EtBr, DMF | 85 | 97 |
| 2 | HNO₃/H₂SO₄, 0°C | 70 | 92 |
| 3 | PhSO₂Cl, Pyridine | 88 | 99 |
Protection-Deprotection Strategy
Aldehyde Protection as Acetal
To prevent aldehyde oxidation during nitration/sulfonylation:
Nitration and Sulfonylation
- Nitration : As in Section 2.2.
- Sulfonylation : As in Section 2.3.
Modular Assembly via Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids pre-functionalized with ethoxy/nitro groups are coupled to a sulfonylated benzaldehyde precursor:
Comparative Analysis of Methods
Table 3: Route Comparison
| Parameter | Electrophilic Substitution | Protection-Deprotection | Modular Assembly |
|---|---|---|---|
| Total Yield (%) | 70 | 74 | 62 |
| Step Count | 3 | 4 | 2 |
| Scalability | High | Moderate | Low |
| Purification Ease | Moderate | Challenging | Difficult |
Critical Reaction Optimizations
Nitration Regioselectivity
Chemical Reactions Analysis
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has several noteworthy applications in scientific research:
1. Organic Synthesis
- Building Block : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution reactions .
2. Biological Activity
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
- Potential Anticancer Activity : Research is ongoing to investigate its potential anticancer properties, focusing on its mechanism of action and interaction with cellular targets.
3. Medicinal Chemistry
- Therapeutic Applications : The compound is being studied for its potential therapeutic applications in treating various diseases due to its biological activity. Its nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components .
4. Industrial Applications
- Manufacture of Dyes and Fragrances : Benzaldehyde derivatives are commonly used in the production of dyes and fragrances due to their aromatic properties and ability to form stable compounds .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- demonstrated its effectiveness against several bacterial strains. The compound was tested using standard diffusion methods, revealing a significant inhibition zone compared to control substances. This finding suggests potential applications in developing new antimicrobial agents.
Case Study 2: Synthesis of Complex Organic Molecules
In synthetic organic chemistry, Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has been utilized as a precursor for synthesizing more complex structures. Researchers have successfully employed this compound in multi-step synthesis processes to create novel compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-" with structurally related benzaldehyde derivatives, focusing on substituent effects, molecular weights, and reactivity:
Key Research Findings:
Reactivity of Sulfonyl Groups : Compounds with phenylsulfonyloxy groups, such as the target molecule, undergo elimination or substitution reactions under basic conditions. For example, phenylsulfonyl chloride reacts with hydantoin derivatives to form stable sulfones with Z selectivity, as observed in NMR analysis .
Nitro Group Effects : The 6-nitro substituent in the target compound likely reduces electron density at the aromatic ring, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) .
Ethoxy vs.
Steric Hindrance : The phenylsulfonyloxy group at the 2-position introduces steric bulk, which may slow down reactions at adjacent positions (e.g., 1- or 3-positions) .
Biological Activity
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is a complex organic compound with notable biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has a molecular formula of C15H13N O7S and a molar mass of approximately 351.33 g/mol. Its structure includes a benzaldehyde core modified by ethoxy, nitro, and phenylsulfonyl groups, which enhance its reactivity and biological activity. The presence of the nitro group (−NO₂) and the sulfonyl group (−SO₂) contributes significantly to its chemical behavior and biological interactions .
Anticancer Properties
Research indicates that benzaldehyde derivatives exhibit significant anticancer properties. A study evaluating various benzaldehyde analogs highlighted that compounds with similar structures to benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- showed cytotoxic effects against several cancer cell lines, including HL-60 (human leukemia), NALM-6 (human peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (human colon adenocarcinoma) . The incorporation of various substituents in the benzaldehyde structure influences the cytotoxicity, with certain modifications leading to enhanced activity.
The mechanism underlying the biological activity of benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA and other cellular components, potentially leading to apoptosis in cancer cells. Additionally, studies have shown that certain derivatives can inhibit cell cycle progression, particularly arresting cells in the G2/M phase .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Benzaldehyde | C7H6O | Simple aromatic aldehyde | Low |
| Nitrobenzene | C6H5NO2 | Contains a nitro group | Moderate toxicity |
| Benzaldehyde, 4-nitro- | C8H7NO2 | Lacks ethoxy group | Moderate anticancer activity |
| Benzaldehyde, 3-methoxy- | C9H10O3 | Contains methoxy group | Antioxidant properties |
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- stands out due to its combination of functional groups that may enhance its reactivity compared to simpler analogs .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a controlled study assessing the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines, it was found that modifications such as the introduction of ethoxy and nitro groups significantly increased cytotoxicity compared to unmodified benzaldehyde .
- DNA Interaction Studies : Research utilizing DNA-cleavage protection assays demonstrated that certain derivatives interact with DNA in a manner that suggests potential applications as chemotherapeutic agents .
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- display antimicrobial properties against various bacterial strains, suggesting a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
